



Spectroscopic analysis of "Disperse Orange 62" using UV-Vis and FT-IR

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Compound of Interest		
Compound Name:	Disperse orange 62	
Cat. No.:	B12361856	Get Quote

Application Note: Spectroscopic Analysis of Disperse Orange 62

Introduction

Disperse Orange 62 (C.I. 11239) is a monoazo disperse dye used for dyeing polyester fibers. [1] Its chemical structure, C25H21Cl2N5O4, gives it specific spectroscopic properties that are crucial for identification, quality control, and research in dye chemistry and textile applications. [1] This application note details the use of Ultraviolet-Visible (UV-Vis) and Fourier-Transform Infrared (FT-IR) spectroscopy for the qualitative and quantitative analysis of **Disperse Orange 62**. These techniques provide a rapid, non-destructive, and reliable means of characterizing the dye.[2]

Spectroscopic Properties

The color of a dye is determined by its absorption of light in the visible region of the electromagnetic spectrum.[3][4] UV-Vis spectroscopy measures this absorption and is used to determine the maximum absorption wavelength (λ max) and to quantify the dye concentration in a solution. FT-IR spectroscopy, on the other hand, identifies the functional groups present in the dye molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.[5][6] This provides a unique "molecular fingerprint" of the compound.[6]

Experimental Protocols



1. UV-Vis Spectroscopic Analysis

This protocol outlines the procedure for determining the λ max and creating a calibration curve for the quantitative analysis of **Disperse Orange 62**.

Materials and Equipment:

- Disperse Orange 62
- Spectrophotometric grade solvent (e.g., acetone, ethanol, or dimethylformamide)
- UV-Vis Spectrophotometer (capable of scanning from 200-800 nm)
- Volumetric flasks and pipettes
- Cuvettes (quartz for UV region, glass or plastic for visible region)

Protocol:

- Preparation of Stock Solution: Accurately weigh a small amount of **Disperse Orange 62** powder and dissolve it in a suitable solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 100 mg/L).
- Preparation of Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations.[7][8]
- Instrument Setup:
 - Turn on the spectrophotometer and allow it to warm up.
 - Set the wavelength range to scan from 200 to 800 nm.[3]
 - Use a cuvette containing the pure solvent as a blank to zero the instrument.[8]
- Determination of λmax:
 - Fill a cuvette with one of the standard solutions.
 - Place the cuvette in the spectrophotometer and acquire the absorption spectrum.



- The wavelength at which the highest absorbance is recorded is the λmax.
- Calibration Curve:
 - Set the spectrophotometer to measure the absorbance at the determined λmax.
 - Measure the absorbance of each standard solution, starting from the least concentrated.
 - Plot a graph of absorbance versus concentration. This will be the calibration curve.[8]
- Analysis of Unknown Sample: Measure the absorbance of the unknown sample at the λmax and determine its concentration using the calibration curve.
- 2. FT-IR Spectroscopic Analysis

This protocol describes the method for obtaining the FT-IR spectrum of **Disperse Orange 62** to identify its functional groups.

Materials and Equipment:

- Disperse Orange 62
- Potassium Bromide (KBr), spectroscopic grade
- FT-IR Spectrometer with a suitable detector
- · Agate mortar and pestle
- Pellet press

Protocol:

- Sample Preparation (KBr Pellet Method):
 - Thoroughly dry the Disperse Orange 62 sample and the KBr powder to remove any moisture.
 - Weigh a small amount of the dye (approximately 1-2 mg) and mix it with about 100-200 mg of KBr.[9]



- Grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place a small amount of the powder into a pellet press and apply pressure to form a thin, transparent pellet.
- Instrument Setup:
 - Turn on the FT-IR spectrometer and allow it to stabilize.
 - Record a background spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the spectrometer.
 - Acquire the FT-IR spectrum, typically in the range of 4000 to 400 cm⁻¹.[6]
 - Collect a sufficient number of scans to obtain a spectrum with a good signal-to-noise ratio.
- Data Analysis:
 - Identify the characteristic absorption bands in the spectrum.
 - Correlate these bands to the specific functional groups present in the **Disperse Orange** 62 molecule.

Data Presentation

Table 1: UV-Vis Spectroscopic Data for Disperse Orange 62



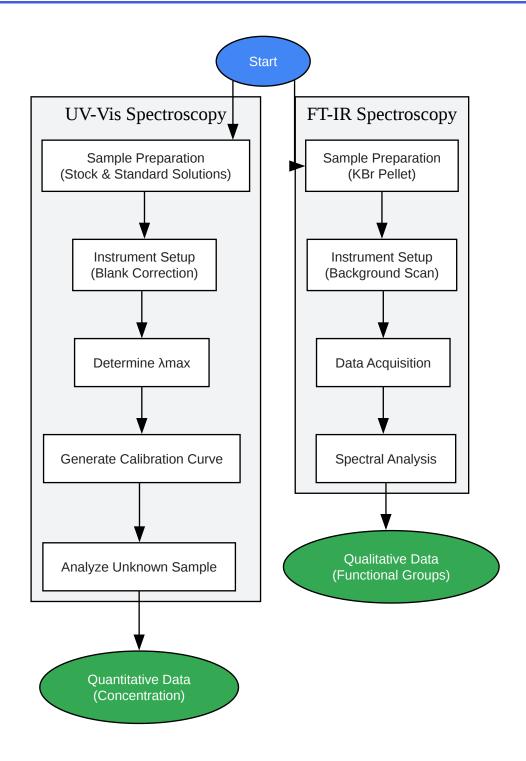
Parameter	Value
Solvent	Acetone
λmax	Value to be determined experimentally (typically in the orange region of the spectrum)
Molar Absorptivity (ε)	Value to be determined from the slope of the calibration curve

Table 2: FT-IR Characteristic Peaks for Disperse Orange 62

Wavenumber (cm ⁻¹)	Functional Group Assignment
e.g., 3400-3300	N-H stretching (secondary amine)
e.g., 2250-2200	C≡N stretching (nitrile)
e.g., 1600-1585	N=N stretching (azo group)
e.g., 1550-1475	NO ₂ asymmetric stretching (nitro group)
e.g., 1350-1300	NO ₂ symmetric stretching (nitro group)
e.g., 1250-1020	C-N stretching (aromatic amine)
e.g., 800-600	C-CI stretching
(Note: The exact peak positions may vary slightly depending on the sample preparation and instrument.)	

Visualizations

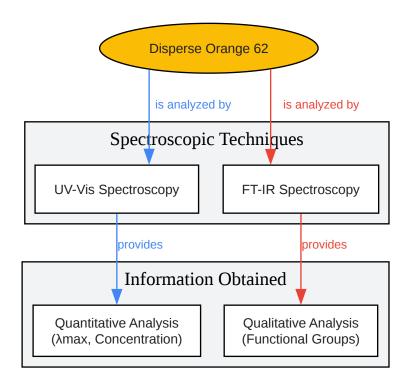




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Caption: Experimental workflow for spectroscopic analysis of **Disperse Orange 62**.





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Caption: Relationship between spectroscopic techniques and the information derived.

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